6-(Trifluoromethyl)uracil
CAS No.: 672-45-7
Cat. No.: VC21086057
Molecular Formula: C5H3F3N2O2
Molecular Weight: 180.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 672-45-7 |
---|---|
Molecular Formula | C5H3F3N2O2 |
Molecular Weight | 180.08 g/mol |
IUPAC Name | 6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) |
Standard InChI Key | IROWWTVZNHKLLE-UHFFFAOYSA-N |
SMILES | C1=C(NC(=O)NC1=O)C(F)(F)F |
Canonical SMILES | C1=C(NC(=O)NC1=O)C(F)(F)F |
Introduction
Chemical Identity and Physical Properties
6-(Trifluoromethyl)uracil is a modified nucleobase with distinctive physical and chemical characteristics that determine its behavior in various applications. The compound is identified through multiple naming conventions and possesses well-defined physical properties, as detailed in Table 1.
Table 1: Chemical Identity and Physical Properties of 6-(Trifluoromethyl)uracil
The molecular structure of 6-(Trifluoromethyl)uracil features a pyrimidine ring with carbonyl groups at positions 2 and 4, creating the characteristic uracil backbone, with the distinguishing trifluoromethyl group at position 6. This structure can be represented through various chemical notations:
The trifluoromethyl group significantly influences the compound's electronic properties through the high electronegativity of fluorine atoms, creating a strong electron-withdrawing effect that alters reactivity and biological interactions compared to unmodified uracil.
Structural Characteristics and Modifications
The structural foundation of 6-(Trifluoromethyl)uracil combines elements of nucleobase chemistry with organofluorine properties. The presence of the trifluoromethyl group creates distinct effects on the molecule's behavior in chemical and biological systems.
The compound belongs to a broader class of fluorinated pyrimidines, which have demonstrated various pharmacological properties. The trifluoromethyl substitution imparts several advantageous properties to the molecule:
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Increased lipophilicity, enhancing membrane permeability
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Greater metabolic stability against enzymatic degradation
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Altered hydrogen bonding capabilities
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Modified electronic distribution across the pyrimidine ring
These structural characteristics make 6-(Trifluoromethyl)uracil and its derivatives valuable scaffolds for developing compounds with improved pharmaceutical properties and unique biological activities.
Biological Activities and Applications
Research has revealed multiple biological applications for 6-(Trifluoromethyl)uracil, particularly when complexed with metal ions or incorporated into modified structures. These biological properties demonstrate considerable therapeutic potential across several fields.
Antimicrobial Properties
Copper(II) complexes incorporating 6-(Trifluoromethyl)uracil have demonstrated significant antibacterial activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli) .
A recent study published in Chemistry Select (2025) evaluated the antibacterial properties of copper(II) complexes with 6-(Trifluoromethyl)uracil and its isomer 5-(Trifluoromethyl)uracil. The researchers synthesized complexes with the formula [Cu(H2O)(L)2Bpy], where L represents either of the trifluoromethyluracil isomers and 2Bpy is 2,2'-bipyridine. These complexes demonstrated promising antibacterial effects, with the complex containing 5-(Trifluoromethyl)uracil showing particularly promising results against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) value of 0.478 mmol L−1 .
Related uracil derivatives containing trifluoromethyl groups have also shown antimicrobial activity. For instance, the compound 6-[4-(3-trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracil (6h) has demonstrated potent broad-spectrum antibacterial activity .
Copper(II) Complexes Research
A significant focus of recent research on 6-(Trifluoromethyl)uracil has been the development and characterization of its copper(II) complexes and their biological properties. These complexes represent a promising direction for enhancing the compound's therapeutic potential.
Synthesis and Structural Characterization
Recent studies have reported the synthesis and characterization of copper(II) complexes derived from both 6-(Trifluoromethyl)uracil and its isomer 5-(Trifluoromethyl)uracil with 2,2'-bipyridine . Chemical analyses of these complexes suggest the molecular formula CuC20H12F6N6O4·H2O for both compounds.
Comparative Biological Activity
Researchers have investigated the biological activities of copper(II) complexes containing both 5-(Trifluoromethyl)uracil and 6-(Trifluoromethyl)uracil, allowing for direct comparison of these isomers' effects when complexed with copper(II). These studies have revealed distinct activity profiles against different bacterial strains and cancer cell lines .
The copper(II) complex with 6-(Trifluoromethyl)uracil demonstrated promising antiproliferative effects against FaDu and U251 cancer cells, while the complex with 5-(Trifluoromethyl)uracil showed significant activity against U251 and MCF-7 cancer cell lines. This suggests that the position of the trifluoromethyl group on the uracil scaffold significantly influences the biological properties of these complexes .
Researchers at CEPID CancerThera have suggested that "there is an additive effect between the properties of 5-(trifluoromethyl)uracil and 6-(trifluoromethyl)uracil" when complexed with copper(II), indicating potential synergistic effects between the metal center and the ligand .
Derivatives and Related Compounds
The study of 6-(Trifluoromethyl)uracil extends to various derivatives and structurally related compounds that demonstrate diverse biological activities. These compounds illustrate the versatility of the trifluoromethylated uracil scaffold in developing potential therapeutic agents.
Positional Isomers
5-(Trifluoromethyl)uracil represents an important positional isomer of 6-(Trifluoromethyl)uracil, differing only in the position of the trifluoromethyl group on the pyrimidine ring. This subtle structural difference can significantly impact the compound's biological properties and applications .
Comparative studies of copper(II) complexes formed with both isomers have revealed distinct biological activity profiles. This suggests that the position of the trifluoromethyl group can be strategically selected to optimize specific biological activities, creating opportunities for developing targeted therapeutic agents .
Functional Derivatives
Several functional derivatives of trifluoromethylated uracils have been synthesized and studied for their biological properties:
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3-(4-Chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-(trifluoromethyl)uracil (CAS: 353292-92-9), which incorporates additional functional groups that may further modify its biological activity
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5-Cyano-6-(trifluoromethyl)uracil, which combines the electron-withdrawing properties of both the trifluoromethyl and cyano groups
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Various 6-substituted uracil derivatives containing trifluoromethyl groups in different positions, which have demonstrated antimicrobial activities
Therapeutic Applications
Related derivatives, particularly 6-methylene-bridged uracil derivatives, have been optimized for clinical use as inhibitors of human thymidine phosphorylase (TP). One such compound, identified as TPI, has demonstrated strong TP inhibition and excellent modulation of 2'-deoxy-5-(trifluoromethyl)uridine (F3dThd) pharmacokinetics, leading to the development of TAS-102, a combination therapy currently in clinical studies .
This research illustrates the broader therapeutic potential of uracil derivatives containing trifluoromethyl groups and provides direction for future development of 6-(Trifluoromethyl)uracil derivatives as potential therapeutic agents.
Future Research Directions
The current body of research on 6-(Trifluoromethyl)uracil points to several promising directions for future investigation. These include:
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Development of more efficient and scalable synthetic routes specifically for 6-(Trifluoromethyl)uracil and its derivatives
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Exploration of additional metal complexes beyond copper(II) to potentially enhance or modify biological activities
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Detailed structure-activity relationship studies to understand how modifications to the 6-(Trifluoromethyl)uracil scaffold affect biological properties
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Investigation of the precise mechanisms underlying the antimicrobial and anticancer activities of 6-(Trifluoromethyl)uracil and its complexes
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Evaluation of potential synergistic effects between 6-(Trifluoromethyl)uracil derivatives and established antimicrobial or anticancer agents
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In vivo studies to assess the pharmacokinetics, efficacy, and safety profiles of promising 6-(Trifluoromethyl)uracil derivatives and complexes
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